molecular formula C15H10O6 B1673270 Kaempferol CAS No. 520-18-3

Kaempferol

Cat. No. B1673270
CAS RN: 520-18-3
M. Wt: 286.24 g/mol
InChI Key: IYRMWMYZSQPJKC-UHFFFAOYSA-N
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Patent
US07807422B2

Procedure details

We also performed the shake flask experiments in LB medium, under the same conditions as described for the M9 medium. When p-coumaric acid was used as a precursor, naringenin (0.39 mg/lt) and dihydrokaempferol (1.29 mg/lt) accumulated in the fermentation broth but no kaempferol was produced. When caffeic acid was used as a precursor, eriodictyol accumulated at a lower concentration compared to the M9 medium (7.5 μg/lt), while no dihydroquercetin or quercetin was detected. Finally, when cinnamic acid was used, pinocembrin accumulated at a concentration of 0.245 mg/lt and no dihydroflavonol or flavonol was detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.39 mg
Type
reactant
Reaction Step Two
Quantity
1.29 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C(/C=C/C(O)=O)=CC=C(O)C=1.C1C([C@H]2OC3C=C(O)C=C(O)C=3C(=O)C2)=CC=C(O)C=1.[CH:33]1[C:38]([C@H:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C@@H:40]2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1>>[CH:33]1[C:38]([C:39]2[O:49][C:48]3[CH:47]=[C:46]([OH:50])[CH:45]=[C:44]([OH:51])[C:43]=3[C:41](=[O:42])[C:40]=2[OH:52])=[CH:37][CH:36]=[C:35]([OH:53])[CH:34]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Step Two
Name
Quantity
0.39 mg
Type
reactant
Smiles
C1=CC(=CC=C1[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O)O
Step Three
Name
Quantity
1.29 mg
Type
reactant
Smiles
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C=3C(=CC(=CC3O2)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.